Selumetinib

Content Navigation

CAS Number

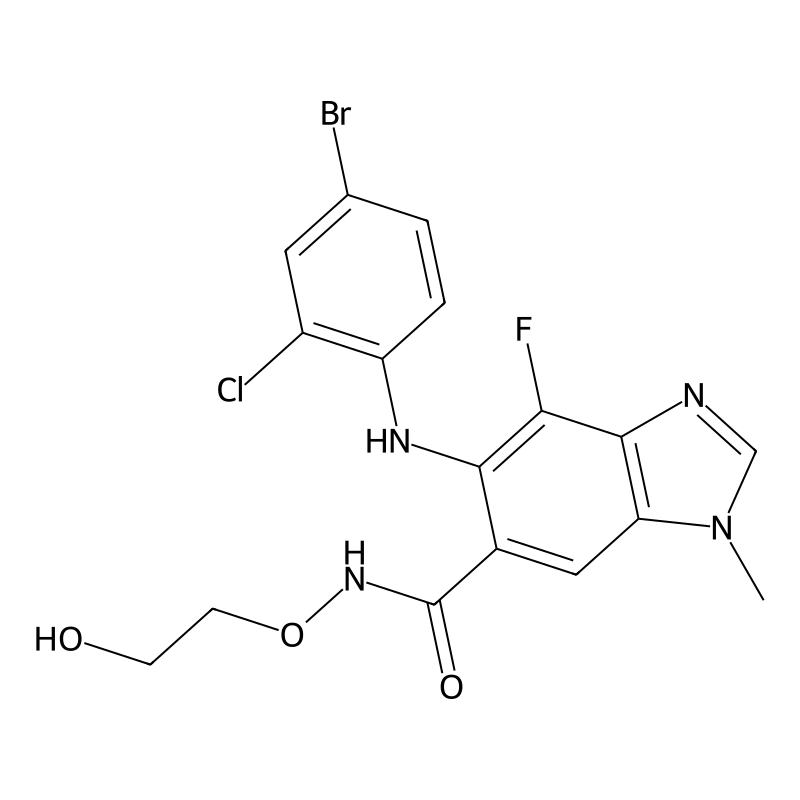

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Selumetinib (AZD6244, ARRY-142886) is a potent and highly selective inhibitor of MEK1 and MEK2, key kinases in the RAS/RAF/MEK/ERK signaling pathway. Unlike many kinase inhibitors, it functions via a non-ATP-competitive, allosteric mechanism, binding to a site distinct from the ATP pocket to inactivate the enzyme. This specific mode of action is a critical differentiator from other inhibitors and is central to its utility in studying MAPK pathway dysregulation, which is implicated in approximately 30% of cancers. This guide focuses on the procurement-relevant evidence that distinguishes Selumetinib from common in-class substitutes like Trametinib and PD0325901, as well as its hydrogen sulfate salt form.

References

- [1] Garon, M., et al. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clin. Pharmacokinet. 60, 1477–1494 (2021).

- [3] Selumetinib Sulfate. Liv Hospital. (Accessed Feb 2026).

- [13] Selumetinib Monograph for Professionals. Drugs.com. (2024).

- [22] de Blank, P. M., et al. MEK inhibitors for neurofibromatosis type 1 manifestations: Clinical evidence and consensus. Neuro-Oncology Advances, 4(1), vdac118 (2022).

While multiple MEK1/2 inhibitors like Trametinib and Cobimetinib are available, they are not functionally interchangeable with Selumetinib for research purposes. Critical differences in potency, pharmacokinetics, aqueous solubility, and blood-brain barrier penetration directly impact experimental outcomes and reproducibility. For instance, the choice between the Selumetinib free base (CAS 606143-52-6) and its hydrogen sulfate salt is a key procurement decision driven by formulation requirements; the free base is suitable for DMSO-based in vitro work, while the salt was developed specifically to improve aqueous solubility and bioavailability for oral in vivo administration. Substituting one for another without adjusting the experimental protocol can lead to failed studies or misleading data.

References

- [1] Garon, M., et al. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clin. Pharmacokinet. 60, 1477–1494 (2021).

- [4] Whitt, M. A., et al. Selumetinib normalizes Ras/MAPK signaling in clinically relevant neurofibromatosis type 1 minipig tissues in vivo. Dis Model Mech. 15(12), dmm049615 (2022).

- [10] Carlile, D. J., et al. A phase I, open-label, randomized crossover study to assess the effect of dosing of the MEK 1/2 inhibitor Selumetinib (AZD6244; ARRY-142866) in the presence and absence of food in patients with advanced solid tumors. Cancer Chemother Pharmacol. 73(4), 685–696 (2014).

Formulation-Critical Solubility: Free Base vs. Hydrogen Sulfate Salt

A primary procurement decision lies in selecting the correct form of Selumetinib for the intended application. The free base (this product) exhibits highly pH-dependent aqueous solubility, which is low at neutral pH (3.4 µg/mL at pH 7.4). This property makes it well-suited for in vitro assays where it is typically dissolved in organic solvents like DMSO. In contrast, the hydrogen sulfate salt was specifically developed to improve aqueous solubility and oral bioavailability for in vivo and clinical use, demonstrating a 2.63-fold improvement in bioavailability in a capsule formulation compared to a free-base suspension. Therefore, selecting the free base is appropriate for DMSO-solubilized stock solutions, whereas the salt form is a more relevant comparator for studies requiring aqueous-based oral dosing formulations.

| Evidence Dimension | Aqueous Solubility & Relative Bioavailability |

| Target Compound Data | Free Base: 3.4 µg/mL solubility at pH 7.4; suitable for DMSO stock. |

| Comparator Or Baseline | Hydrogen Sulfate Salt: Developed for improved aqueous solubility; capsule formulation showed 263% relative bioavailability vs. free-base suspension. |

| Quantified Difference | 2.63x higher relative bioavailability for the salt formulation. |

| Conditions | Aqueous solubility measured at 37°C; bioavailability in a human Phase I study. |

Choosing the free base is ideal for in vitro work using DMSO, while the salt form is required for reproducible oral dosing studies needing enhanced aqueous solubility.

Differentiated In Vivo Profile: Low Brain Penetration for Peripheral Targeting

For in vivo studies targeting peripheral tumors, minimizing central nervous system (CNS) exposure can be critical to avoid off-target neurological effects. Selumetinib demonstrates markedly poor brain penetration. In preclinical mouse models, the total brain-to-plasma concentration ratio was extremely low, measured at 0.02 after intravenous dosing and 0.014-0.018 following oral administration. Further studies in non-human primates confirmed limited CNS penetration, with a cerebrospinal fluid (CSF) to plasma AUC ratio of just 0.4%. This characteristic makes Selumetinib a strategically advantageous choice over more brain-penetrant MEK inhibitors when the research objective is to isolate the effects of MEK inhibition on tumors outside the CNS.

| Evidence Dimension | Brain-to-Plasma Concentration Ratio (AUC Ratio) |

| Target Compound Data | 0.014–0.02 in mice; CSF penetration of 0.4% in non-human primates. |

| Comparator Or Baseline | General class of MEK inhibitors, some of which show higher CNS penetration. |

| Quantified Difference | Demonstrates an order-of-magnitude lower concentration in the brain compared to plasma. |

| Conditions | In vivo pharmacokinetic studies in wild-type mice and rhesus macaques following oral or IV administration. |

This compound is preferable for in vivo models of peripheral cancers where avoiding CNS effects is essential for isolating tumor-specific responses and improving tolerability.

Potency Profile: Effective Inhibition with a Non-ATP-Competitive Mechanism

Selumetinib is a potent MEK1 inhibitor with a reported IC50 of 14 nM in cell-free enzymatic assays. In cell-based assays, it effectively inhibits ERK1/2 phosphorylation with an IC50 of 10 nM. While other MEK inhibitors like Trametinib may show sub-nanomolar potency, Selumetinib's efficacy is coupled with a distinct non-ATP-competitive mechanism. This allosteric inhibition means its activity is not influenced by fluctuating intracellular ATP concentrations, a confounding variable in many kinase studies. This provides a more stable and specific tool for dissecting MEK signaling compared to ATP-competitive inhibitors, ensuring that observed effects are due to direct MEK inhibition rather than competition with cellular energy substrates.

| Evidence Dimension | Inhibitory Concentration (IC50) & Mechanism |

| Target Compound Data | IC50 = 14 nM (MEK1, cell-free); IC50 = 10 nM (pERK1/2, cellular). |

| Comparator Or Baseline | Trametinib (sub-nanomolar IC50); ATP-competitive kinase inhibitors (mechanism). |

| Quantified Difference | Potency in the low nanomolar range with a mechanistically distinct non-ATP-competitive profile. |

| Conditions | Cell-free enzymatic and whole-cell phosphorylation assays. |

Its non-ATP-competitive mechanism ensures consistent target engagement in cellular environments, making it a reliable tool for studying MEK signaling without artifacts from ATP level variations.

In Vivo Studies of Peripherally-Located Tumors

Due to its demonstrated low penetration of the blood-brain barrier, Selumetinib is the right choice for preclinical animal models of non-CNS cancers, such as KRAS-mutant colorectal or non-small cell lung cancers. Its use minimizes confounding neurological side effects, allowing for a clearer assessment of the agent's efficacy on peripheral tumor growth and the associated MAPK signaling pathway.

In Vitro Cellular Assays Requiring High Reproducibility

This free base form of Selumetinib is highly soluble in DMSO, making it ideal for preparing concentrated stock solutions for a wide range of in vitro experiments, including cell proliferation, apoptosis, and migration assays. Its non-ATP-competitive mechanism ensures consistent inhibition of MEK1/2 regardless of the metabolic state or ATP levels of the cultured cells, enhancing experimental reproducibility.

Preclinical Evaluation of Combination Therapies

Selumetinib is extensively documented in preclinical studies as a backbone agent in combination therapies, often with inhibitors of other pathways like PI3K or HDACs. Its well-characterized pharmacokinetic and safety profile provides a reliable baseline for assessing the synergistic or additive effects of novel compounds in various cancer models, particularly those driven by RAS/RAF mutations.

References

- [1] Garon, M., et al. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clin. Pharmacokinet. 60, 1477–1494 (2021).

- [3] Selumetinib Sulfate. Liv Hospital. (Accessed Feb 2026).

- [5] Morelli, M. P., et al. Preclinical activity of the rational combination of selumetinib (AZD6244) in combination with vorinostat in KRAS-mutant colorectal cancer models. Clin Cancer Res. 18(4), 1051–1062 (2012).

- [6] Li, H., et al. The Combination of HSP90 Inhibitors and Selumetinib Reinforces the Inhibitory Effects on Plexiform Neurofibromas. Cancers (Basel), 17(1), 2359 (2025).

- [14] Garon, M., et al. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. Clin. Pharmacokinet. 60, 1477–1494 (2021).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Koselugo as monotherapy is indicated for the treatment of symptomatic, inoperable plexiform neurofibromas (PN) in paediatric patients with neurofibromatosis type 1 (NF1) aged 3 years and above

Treatment of melanoma, Treatment of neurofibromatosis type 1, Treatment of thyroid cance

Livertox Summary

Drug Classes

Genetic Disorder Agents, Antineoplastic Agents

NCI Cancer Drugs

US Brand Name(s): Koselugo

FDA Approval: Yes

Selumetinib sulfate is approved to treat: Neurofibromatosis type 1 (NF1) in children aged 2 years and older who have plexiform neurofibromas that are causing symptoms and cannot be removed by surgery.

Selumetinib sulfate is also being studied in the treatment of other types of cancer.

Pharmacology

Selumetinib is an orally active, small molecule with potential antineoplastic activity. Selumetinib is an ATP-independent inhibitor of mitogen-activated protein kinase kinase (MEK or MAPK/ERK kinase) 1 and 2. MEK 1 and 2 are dual specificity kinases that are essential mediators in the activation of the RAS/RAF/MEK/ERK pathway, are often upregulated in various cancer cells, and are drivers of diverse cellular responses, including proliferation. Inhibition of both MEK1 and 2 by selumetinib prevents the activation of MEK1/2 dependent effector proteins and transcription factors, thereby leading to an inhibition of cellular proliferation in various cancers.

Mechanism of Action

KEGG Target based Classification of Drugs

Serine/threonine kinases

STE group

MAP2K (MEK) [HSA:5604 5605] [KO:K04368 K04369]

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Approximately 59% of selumetinib is eliminated in the feces, while 33% is eliminated in the urine.

The mean apparent volume of distribution of selumetinib at steady state in pediatric patients ranged from 78 L to 171 L. A study in healthy adult males found a mean apparent volume of distribution of 146 L. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found that the apparent volume of distribution values at steady-state ranged from 73.2 - 148.1 L.

The clearance of selumetinib in pediatric patients is 8.8 L/hr. A study in healthy adult males found a clearance value of 15.7 L/hr. Another study observing the pharmacokinetic effects of various selumetinib doses and regimens in select Japanese patients found clearance values that ranged from 9.2 - 15.9 L/hr.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Dates

"Koselugo". Therapeutic Goods Administration (TGA). 15 December 2021. Archived from the original on 28 December 2021. Retrieved 27 December 2021.

https://web.archive.org/web/20220613065401/https://www.ebs.tga.gov.au/servlet/xmlmillr6?dbid=ebs%2FPublicHTML%2FpdfStore.nsf&docid=0D6160A0F721AD95CA25879F003CAC27&agid=%28PrintDetailsPublic%29&actionid=1. Archived from the original on 13 June 2022. {{cite web}}: Missing or empty |title= (help)

"AusPAR: Selumetinib". Therapeutic Goods Administration (TGA). 31 May 2022. Archived from the original on 31 May 2022. Retrieved 13 June 2022.

"Koselugo- selumetinib capsule". DailyMed. 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020.

Patel YT, Daryani VM, Patel P, Zhou D, Fangusaro J, Carlile DJ, et al. (May 2017). "Population Pharmacokinetics of Selumetinib and Its Metabolite N-desmethyl-selumetinib in Adult Patients With Advanced Solid Tumors and Children With Low-Grade Gliomas". CPT: Pharmacometrics & Systems Pharmacology. 6 (5): 305–314. doi:10.1002/psp4.12175. PMC 5445231. PMID 28326681.

Dymond AW, Howes C, Pattison C, So K, Mariani G, Savage M, et al. (November 2016). "Metabolism, Excretion, and Pharmacokinetics of Selumetinib, an MEK1/2 inhibitor, in Healthy Adult Male Subjects". Clinical Therapeutics. 38 (11): 2447–2458. doi:10.1016/j.clinthera.2016.09.002. PMID 27751676.

World Health Organization (2009). "International nonproprietary names for pharmaceutical substances (INN): recommended INN: list 62". WHO Drug Information. 23 (3): 261. hdl:10665/74420.

"FDA Approves First Therapy for Children with Debilitating and Disfiguring Rare Disease". U.S. Food and Drug Administration (FDA) (Press release). 10 April 2020. Archived from the original on 10 April 2020. Retrieved 10 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

"Drug Approval Package: Koselugo". U.S. Food and Drug Administration (FDA). 11 May 2020. Archived from the original on 22 January 2021. Retrieved 18 January 2021.

"New Drug Therapy Approvals 2020". U.S. Food and Drug Administration (FDA). 31 December 2020. Archived from the original on 18 January 2021. Retrieved 17 January 2021.

Gross AM, Wolters PL, Dombi E, Baldwin A, Whitcomb P, Fisher MJ, et al. (April 2020). "Selumetinib in Children with Inoperable Plexiform Neurofibromas". New England Journal of Medicine. 382 (15): 1430–1442. doi:10.1056/nejmoa1912735. PMC 7305659. PMID 32187457.

Selumetinib Monograph. Accessed 14 April 2021.

"Array BioPharma strikes rights deal with Japanese firm worth up to $76M-plus". BizWest. 31 March 2016. Archived from the original on 12 June 2018. Retrieved 12 June 2018.

Casaluce F, Sgambato A, Maione P, Sacco PC, Santabarbara G, Gridelli C (August 2017). "Selumetinib for the treatment of non-small cell lung cancer". Expert Opinion on Investigational Drugs. 26 (8): 973–84. doi:10.1080/13543784.2017.1351543. PMID 28675058. S2CID 40860991.

"Selumetinib: FDA-Approved Drugs". U.S. Food and Drug Administration (FDA). Archived from the original on 18 January 2021. Retrieved 10 April 2020.

"Drug Trials Snapshots: Koselugo". U.S. Food and Drug Administration (FDA). 10 April 2020. Archived from the original on 18 April 2020. Retrieved 18 April 2020. Public Domain This article incorporates text from this source, which is in the public domain.

Clinical trial number NCT01362803 for "AZD6244 Hydrogen Sulfate for Children With Nervous System Tumors" at ClinicalTrials.gov. Accessed 14 April 2021.

Ambrosini G, Pratilas CA, Qin LX, Tadi M, Surriga O, Carvajal RD, Schwartz GK (July 2012). "Identification of unique MEK-dependent genes in GNAQ mutant uveal melanoma involved in cell growth, tumor cell invasion, and MEK resistance". Clinical Cancer Research. 18 (13): 3552–61. doi:10.1158/1078-0432.CCR-11-3086. PMC 3433236. PMID 22550165.

"Pharmacodynamic activity of selumetinib to predict radiographic response in advanced uveal melanoma". 2012. Archived from the original on 29 August 2021. Retrieved 10 June 2014.

"AZD6244 in Combination With Docetaxel Versus Docetaxel Alone in KRAS Mutation Positive NSCLC Patients". ClinicalTrials.gov. 30 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Selumetinib in Cancers With BRAF Mutations". ClinicalTrials.gov. 27 April 2009. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca provides update on selumetinib in uveal melanoma". AstraZeneca (Press release). 22 July 2015. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"AstraZeneca's once-lauded drug flunks a Phase III eye cancer trial". FierceBiotech. 22 July 2015. Archived from the original on 4 March 2016. Retrieved 22 July 2015.

"Comparing Complete Remission After Treatment With Selumetinib/Placebo in Patient With Differentiated Thyroid Cancer (ASTRA)". ClinicalTrials.gov. 30 April 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

"Assess Efficacy & Safety of Selumetinib in Combination With Docetaxel in Patients Receiving 2nd Line Treatment for v-Ki-ras2 Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) Positive NSCLC (SELECT-1)". ClinicalTrials.gov. 2 September 2013. Archived from the original on 11 April 2020. Retrieved 10 April 2020.

Jänne PA, van den Heuvel MM, Barlesi F, Cobo M, Mazieres J, Crinò L, et al. (May 2017). "Selumetinib Plus Docetaxel Compared With Docetaxel Alone and Progression-Free Survival in Patients With KRAS-Mutant Advanced Non-Small Cell Lung Cancer: The SELECT-1 Randomized Clinical Trial". JAMA. 317 (18): 1844–53. doi:10.1001/jama.2017.3438. PMC 5815037. PMID 28492898.

Liu X, Wang X, Chen L, Shi Y, Wei Y (November 2018). "Effects of Erythromycin on the Proliferation and Apoptosis of Cultured Nasal Polyp-Derived Cells and the Extracellular Signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway". Medical Science Monitor. 24: 8048–8055. PMC 6240169. PMID 30414267.

Explore Compound Types